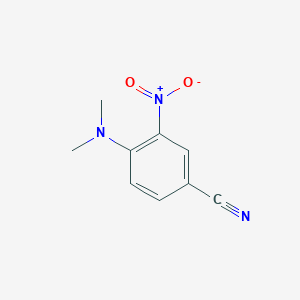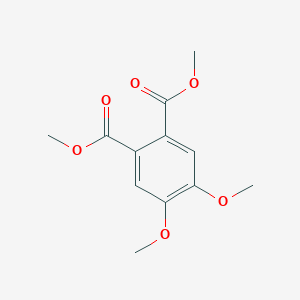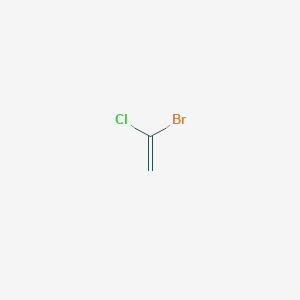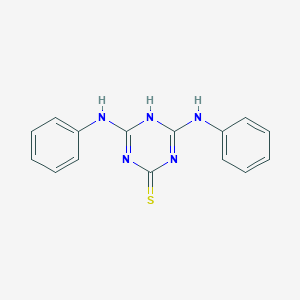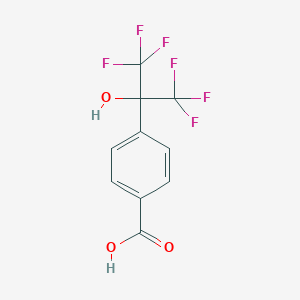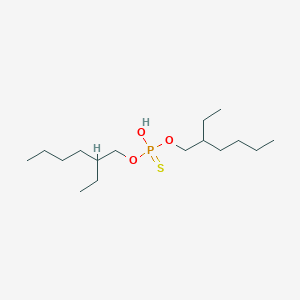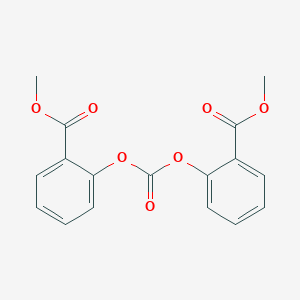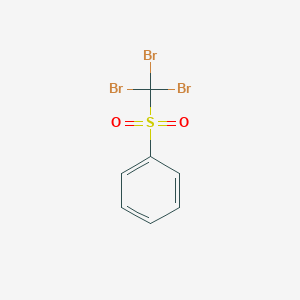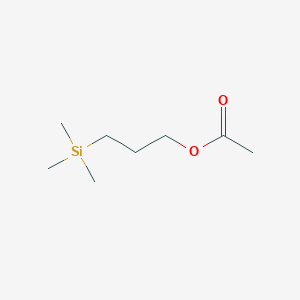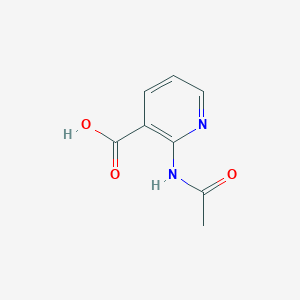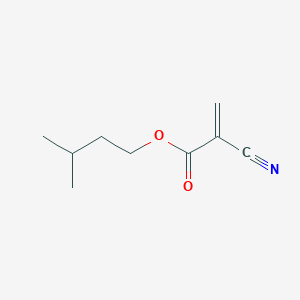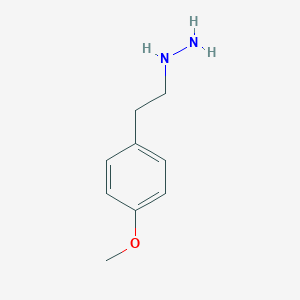
HYDRAZINE, (p-METHOXYPHENETHYL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazine, (p-methoxyphenethyl)-, also known as Phenelzine, is a monoamine oxidase inhibitor (MAOI) used as an antidepressant and anxiolytic medication. It is known to be effective in treating depression and anxiety disorders.
Wirkmechanismus
Hydrazine, (p-methoxyphenethyl)- works by inhibiting the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting the activity of MAO, hydrazine, (p-methoxyphenethyl)- increases the levels of these neurotransmitters in the brain, which results in an improvement in mood and a reduction in anxiety.
Biochemische Und Physiologische Effekte
Hydrazine, (p-methoxyphenethyl)- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
Hydrazine, (p-methoxyphenethyl)- has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of neurotransmitters in psychiatric disorders. However, one limitation is that it is a potent MAOI and can have potentially dangerous interactions with other medications and foods.
Zukünftige Richtungen
There are several future directions for the study of hydrazine, (p-methoxyphenethyl)-. One direction is the development of more selective MAOIs that target specific subtypes of the enzyme. This could lead to the development of safer and more effective antidepressant and anxiolytic medications. Another direction is the study of the role of hydrazine, (p-methoxyphenethyl)- in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Finally, the study of the biochemical and physiological effects of hydrazine, (p-methoxyphenethyl)- could lead to a better understanding of the underlying mechanisms of psychiatric disorders.
Conclusion:
Hydrazine, (p-methoxyphenethyl)- is a well-studied compound with a known mechanism of action. It has been shown to be effective in treating depression and anxiety disorders. It has several advantages and limitations for lab experiments, and there are several future directions for its study. The study of hydrazine, (p-methoxyphenethyl)- could lead to the development of safer and more effective antidepressant and anxiolytic medications, a better understanding of the underlying mechanisms of psychiatric disorders, and the development of new treatments for other psychiatric disorders.
Synthesemethoden
Hydrazine, (p-methoxyphenethyl)- is synthesized by the reaction of phenethylamine with hydrazine. The reaction is carried out in the presence of a catalyst such as palladium on carbon. The product obtained is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Hydrazine, (p-methoxyphenethyl)- has been extensively studied for its antidepressant and anxiolytic properties. It has been shown to be effective in treating depression and anxiety disorders. It has also been studied for its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia.
Eigenschaften
CAS-Nummer |
18638-97-6 |
|---|---|
Produktname |
HYDRAZINE, (p-METHOXYPHENETHYL)- |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-12-9-4-2-8(3-5-9)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
InChI-Schlüssel |
UVIXAFRLRRQTBF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNN |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNN |
Andere CAS-Nummern |
18638-97-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



